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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259

Technical Support Center: BMS-823778

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to aid researchers, scientists, and drug development professionals in their preclinical
evaluation of BMS-823778, a potent and selective inhibitor of 113-hydroxysteroid
dehydrogenase type 1 (113-HSD-1).

Frequently Asked Questions (FAQSs)

Q1: What is the mechanism of action of BMS-823778?

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and
selective inhibitor of the human 11(3-HSD-1 enzyme.[1] This enzyme is responsible for the
intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in
various metabolic processes. By inhibiting 113-HSD-1, BMS-823778 aims to reduce local
cortisol levels in tissues like adipose and liver, which has been a therapeutic target for type 2
diabetes and metabolic syndrome.[1]

Q2: What are the key differences in BMS-823778 potency between species?

A significant challenge in translating preclinical data for BMS-823778 is the notable difference
in its potency against the 113-HSD-1 enzyme across different species. The compound is
significantly more potent against the human enzyme compared to the mouse enzyme. This
discrepancy is believed to be due to amino acid differences in the enzyme's binding site,
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specifically at residue 177 (Tyrosine in human vs. Glutamine in mouse) and other residues like
231 and 233.[1]

Q3: Why was the clinical development of BMS-823778 discontinued?

While official, detailed reasons for the discontinuation of all clinical programs are not always
publicly disclosed, information suggests that several Phase 2 trials for indications like
hypertension and atherosclerosis were terminated or withdrawn.[2] A major challenge identified
in clinical studies was the large inter-subject variability in drug exposure. This variability was
primarily attributed to genetic polymorphisms of the CYP2C19 enzyme, which is the main
pathway for metabolizing BMS-823778.[3][4][5] Individuals with different CYP2C19 genotypes
(e.g., poor metabolizers vs. extensive metabolizers) showed significantly different plasma
concentrations of the drug, complicating consistent dosing and therapeutic effect.[3][5]

Q4: What is the significance of the high adipose-to-plasma concentration ratio of BMS-8237787

Preclinical studies in diet-induced obese (DIO) mice have shown that BMS-823778 has an
excellent adipose-to-plasma concentration ratio of approximately 2.5.[1] This is a desirable
characteristic for an 113-HSD-1 inhibitor targeting metabolic syndrome, as the enzyme's
activity within adipose tissue is considered critical to the development of adverse metabolic
profiles associated with excess glucocorticoids.[1] The higher concentration in fat tissue
suggests a targeted effect where it is most needed.

Troubleshooting Guides
In Vitro Enzyme Inhibition Assays

Issue: Inconsistent IC50 values for BMS-823778 in our 113-HSD-1 inhibition assay.

e Possible Cause 1: Enzyme Source and Purity. The potency of BMS-823778 is highly
species-specific. Ensure you are using the correct species-specific enzyme (human, mouse,
rat, or cynomolgus monkey) for your assay. Contamination or low purity of the enzyme
preparation can also lead to variability.

e Troubleshooting Tip: Use a commercially available, purified recombinant 113-HSD-1
enzyme. Always run a positive control with a known inhibitor (e.g., carbenoxolone) to validate
each assay run.
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Possible Cause 2: Assay Conditions. Factors such as substrate (cortisone) and cofactor
(NADPH) concentrations, incubation time, and temperature can all affect enzyme kinetics
and inhibitor potency measurements.

Troubleshooting Tip: Standardize your assay conditions. A common starting point is to use a
substrate concentration close to its Km value for the enzyme. Ensure the reaction is in the
linear range with respect to time and enzyme concentration.

Possible Cause 3: Compound Solubility. BMS-823778, like many small molecules, may have
limited solubility in aqueous assay buffers, leading to inaccurate concentrations.

Troubleshooting Tip: Prepare stock solutions in an appropriate solvent like DMSO and
ensure the final solvent concentration in the assay is low (typically <1%) and consistent
across all wells. Check for any precipitation of the compound during the assay.

In Vivo Pharmacodynamic (PD) Studies in Mice

Issue: We are not observing the expected reduction in corticosterone levels after oral

administration of BMS-823778 in our mouse model.

Possible Cause 1: High ED50 in Mice. BMS-823778 has a significantly higher ED50 in diet-
induced obese (DIO) mice (34 mg/kg) compared to cynomolgus monkeys (0.6 mg/kg).[1] You
may be under-dosing the animals.

Troubleshooting Tip: Refer to the dose-response curves in the primary literature and
consider a dose-escalation study to determine the optimal dose for your specific mouse
strain and experimental conditions.

Possible Cause 2: Timing of Blood Sampling. The pharmacodynamic effect (reduction of
corticosterone) is transient and dependent on the pharmacokinetic profile of BMS-823778.

Troubleshooting Tip: Conduct a time-course experiment, collecting plasma samples at
various time points after BMS-823778 administration and the dehydrocorticosterone (DHC)
challenge to capture the peak inhibitory effect.

Possible Cause 3: Mouse Strain Differences. Metabolic rates and drug handling can vary
between different mouse strains, potentially affecting the exposure and efficacy of BMS-
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823778.

Troubleshooting Tip: The published data often specifies the use of DIO C57BL/6J mice. If
using a different strain, you may need to re-optimize the dosing regimen.

Translational Relevance and Pharmacokinetics

Issue: Our preclinical efficacy data in mice is not translating to our human dose projections.

Possible Cause 1: Species Differences in Potency. As mentioned, BMS-823778 is over 400
times more potent against the human 113-HSD-1 enzyme (Ki = 0.9 nM) than the mouse
enzyme (Ki = 380 nM).[1] Direct extrapolation of effective doses is not appropriate.

Troubleshooting Tip: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling that
incorporates the species-specific in vitro potency, plasma protein binding, and
pharmacokinetic parameters to predict the required human plasma concentrations for target
engagement. Human plasma concentrations for 50% and 90% inhibition in adipose tissue
have been predicted to be 16 nM and 146 nM, respectively.[1]

Possible Cause 2: Impact of CYP2C19 Polymorphism. In humans, the metabolism and
clearance of BMS-823778 are heavily influenced by the genetic makeup of the CYP2C19
enzyme.[3][4][5] Preclinical animal models do not typically reflect this human genetic
variability.

Troubleshooting Tip: When designing clinical trials, it is crucial to genotype subjects for
CYP2C19 to stratify the population and understand the pharmacokinetic variability.
Physiologically-based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate
the exposure of BMS-823778 in different CYP2C19 genotype populations.[5][6]

Data Presentation

Table 1: In Vitro Potency of BMS-823778 against 113-HSD-1
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Species IC50 (nM) Ki (nM)
Human 2.3 0.9
Cynomolgus Monkey 7
Mouse 380

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 2: In Vivo and Ex Vivo Efficacy of BMS-823778

Species/Model Assay Type ED50 (mgl/kg)
Cynomolgus Monkey In Vivo PD 0.6
DIO Mouse In Vivo PD 34
DIO Mouse Ex Vivo Adipose 5.2

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 3: Single-Dose Pharmacokinetic Parameters of BMS-823778

AUC(0-
. Dose Cmax Tmax
Species Route 24 h) T1/2 (h) F (%)
(mglkg) (kM) (h)
(PM<h)
Mouse v 2 - 1.8 15 -
Mouse PO 10 1.7 0.5 4.8 15 44
Cynomol
gus v 0.5 - 0.8 1.9 -
Monkey
Cynomol
gus PO 2 0.9 1.3 4.3 2.0 100
Monkey
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Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]
Experimental Protocols
1. In Vivo Pharmacodynamic (PD) Assay in Mice

This protocol provides a general framework based on published methods.[1] Researchers
should optimize specific parameters for their experimental setup.

» Objective: To determine the in vivo efficacy of BMS-823778 by measuring the inhibition of
11B-HSD-1-mediated conversion of dehydrocorticosterone (DHC) to corticosterone.

e Animal Model: Diet-induced obese (DIO) C57BL/6J mice are commonly used.
e Procedure:

o Fast mice overnight prior to the experiment.

o Administer BMS-823778 or vehicle orally (PO) at the desired doses.

o At a specified time post-compound administration (e.g., 1-2 hours), administer a challenge
dose of dehydrocorticosterone (DHC) subcutaneously or intraperitoneally.

o Collect blood samples (e.g., via tail vein or retro-orbital bleed) at various time points after
the DHC challenge (e.g., 30, 60, 120 minutes).

o Process blood to obtain plasma and store at -80°C until analysis.

o Measure plasma corticosterone concentrations using a validated method such as an
immunoassay (ELISA) or LC-MS/MS.

o Concurrently, measure plasma concentrations of BMS-823778 to establish a PK/PD
relationship.

o Calculate the percent inhibition of corticosterone production at each dose and time point
relative to the vehicle-treated control group.
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o Determine the ED50 value by fitting the dose-response data to a suitable pharmacological
model.

2. Ex Vivo Adipose Tissue Assay

This assay provides a measure of the target engagement of BMS-823778 in a key metabolic
tissue.[1]

o Objective: To determine the efficacy of BMS-823778 in inhibiting 113-HSD-1 activity in
adipose tissue explants.

e Animal Model: DIO mice.
e Procedure:
o Administer BMS-823778 or vehicle orally to DIO mice.

o At a predetermined time point (e.g., when plasma concentrations are expected to be high),
euthanize the animals and collect adipose tissue (e.g., epididymal or subcutaneous fat
pads).

o Mince the adipose tissue into small pieces and weigh them.

o Incubate the tissue explants in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer)
containing a known concentration of cortisone (the substrate for 113-HSD-1).

o Incubate for a defined period at 37°C with gentle shaking.
o Stop the reaction and extract the steroids from the buffer.

o Measure the amount of cortisol produced using LC-MS/MS or another sensitive analytical
method.

o Calculate the inhibition of 113-HSD-1 activity for each treatment group compared to the
vehicle control.

o Determine the ED50 based on the dose-response relationship.
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Mandatory Visualizations
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Caption: Mechanism of action of BMS-823778 in the 113-HSD-1 signaling pathway.
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In Vivo Pharmacodynamic Assay Workflow
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Caption: Experimental workflow for the in vivo pharmacodynamic assay of BMS-823778.

Translational Challenges of BMS-823778
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Caption: Logical relationship of key translational challenges for BMS-823778.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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